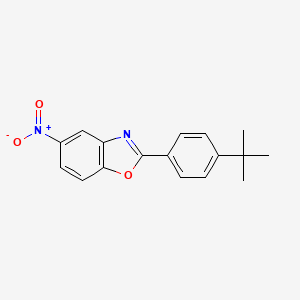![molecular formula C18H21NO B5707470 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine
Descripción general
Descripción
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine, also known as BPEP, is a pyrrolidine derivative that has been extensively studied for its potential as a therapeutic agent. BPEP has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes.
Mecanismo De Acción
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by mGluR5. The exact mechanism by which 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine exerts its therapeutic effects is still being investigated.
Biochemical and Physiological Effects:
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of mGluR5 in the brain, which may have therapeutic effects in disorders such as Fragile X syndrome. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it is a highly specific modulator of mGluR5, which allows for the study of the specific effects of mGluR5 modulation. However, one limitation of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it has relatively low potency compared to other mGluR5 modulators, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine. One area of interest is the development of more potent mGluR5 modulators that can be used in a variety of therapeutic applications. Another area of interest is the study of the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurotransmitter systems, such as the dopamine system, are still being investigated.
Aplicaciones Científicas De Investigación
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been extensively studied for its potential as a therapeutic agent in a variety of neurological disorders. It has been shown to have a high affinity for mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have potential therapeutic effects in disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-15-14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBOKJSDNPPQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Biphenylyloxy)ethyl]pyrrolidine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)


![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)